Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride.
Esterification: The final step involves esterification using ethanol and a suitable acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but lacks the phenylsulfonyl and acetyl groups.
4-methyl-2-{[(phenylsulfonyl)acetyl]amino}-1,3-thiazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
Phenylsulfonylthiazole derivatives: Compounds with variations in the substituents on the thiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N2O5S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(benzenesulfonyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O5S2/c1-3-22-14(19)13-10(2)16-15(23-13)17-12(18)9-24(20,21)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18) |
InChI Key |
SDMUAGHGSSVGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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